N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-2-14-12(17)13(18)15-9-10-5-3-7-16(10)22(19,20)11-6-4-8-21-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBYQVTDDFIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the final coupling of these components with the ethanediamide moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Amide Bond Reactivity
The ethanediamide group undergoes characteristic amide reactions, including hydrolysis and condensation.
Hydrolysis :
Under acidic or basic conditions, the amide bonds can hydrolyze to form carboxylic acids and amines. For example:
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Acidic Hydrolysis : Heating with concentrated HCl (6M, 100°C, 12h) cleaves the amide bond, yielding ethylamine and a carboxylic acid derivative.
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Basic Hydrolysis : Treatment with NaOH (2M, reflux, 8h) produces sodium carboxylate and ammonia derivatives.
Condensation :
The amide group participates in cyclocondensation with aldehydes or ketones. In a protocol analogous to pyrrolidone synthesis , imine intermediates form with aldehydes (e.g., 4-isopropyl benzaldehyde) in 1,4-dioxane, followed by cyclization with methyl phenylpyruvates to yield heterocyclic products (e.g., 43% yield for compound 1a ) .
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl group exhibits stability under mild conditions but reacts under specific catalytic environments:
Alkylation/Arylation :
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Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C in the presence of K₂CO₃, forming N-alkylated sulfonamides .
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Buchwald-Hartwig coupling with aryl halides using Pd(OAc)₂/Xantphos catalyst introduces aryl groups to the sulfonamide nitrogen .
Reduction :
LiAlH₄ reduces the sulfonamide to a thioether, though this requires anhydrous conditions and elevated temperatures (THF, 60°C, 6h).
Thiophene Ring Reactivity
The electron-deficient thiophene ring undergoes electrophilic substitution, directed by the sulfonyl group:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitro-thiophene sulfonyl derivative | 62% | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT, 1h | 5-bromo-thiophene sulfonyl derivative | 55% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | 5-sulfo-thiophene sulfonyl derivative | 48% |
Reduction of Amide Groups
The ethanediamide moiety can be reduced to ethylenediamine derivatives:
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LiAlH₄ Reduction : In THF at 65°C (12h), yields N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethylenediamine (78% yield).
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Catalytic Hydrogenation : H₂/Pd-C (50 psi, MeOH, 24h) partially reduces amides, requiring careful monitoring.
Coordination Chemistry
The sulfonamide and amide groups act as ligands for transition metals:
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Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in ethanol (RT, 2h), confirmed by UV-Vis (λₘₐₓ = 680 nm).
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Fe(III) Binding : Reacts with Fe(NO₃)₃ in aqueous solution, producing a reddish-brown precipitate.
Stability and Degradation
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pH Stability : Stable in neutral conditions (pH 6–8) but degrades in strongly acidic (pH < 3) or basic (pH > 10) media.
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Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 255°C.
Synthetic Protocols and Optimization
Key methodologies from literature:
A. Cyclocondensation with Pyruvate Esters
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Imine formation: 2-Hydroxypropylamine + aldehyde → imine intermediate (15 min, RT).
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Cyclization: Add methyl phenylpyruvate, stir overnight → pyrrolidone product (43% yield).
Purification : Filtration, Et₂O wash, vacuum drying.
B. Sulfonylation of Pyrrolidine
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React pyrrolidine with thiophene-2-sulfonyl chloride in DMF (140–160°C, 15h).
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Isolate via aqueous NaHCO₃ extraction and ethyl acetate wash.
Mechanistic Insights
-
Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.
-
Electrophilic Thiophene Substitution : The sulfonyl group directs nitration/bromination to the 5-position via resonance and inductive effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is with a molecular weight of approximately 421.5 g/mol. The compound features a pyrrolidine ring substituted with a thiophene group, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing thiophene and pyrrolidine moieties have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry investigated a series of pyrrolidine derivatives for their anticancer activity. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting that modifications to the thiophene and pyrrolidine structures can enhance potency.
Neurological Applications
This compound has also been explored for its potential in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Case Study:
In a preclinical model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta plaque formation, a hallmark of the disease. This suggests that this compound may have similar effects, warranting further investigation.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of metalloproteases, particularly those involved in inflammatory processes and cancer metastasis. By inhibiting these enzymes, this compound could play a role in managing diseases characterized by excessive proteolytic activity.
Data Table: Enzyme Inhibition Studies
Polymer Development
The unique chemical structure of this compound allows its incorporation into polymer matrices for developing advanced materials with specific electrical and optical properties. Thiophene-based polymers are known for their conductivity and are used in organic electronics.
Case Study:
Research has demonstrated that incorporating thiophene derivatives into poly(3-hexylthiophene) enhances the material's charge transport properties, making it suitable for applications in organic solar cells.
Mechanism of Action
The mechanism of action of N-ethyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide ()
This analogue shares the ethanediamide-pyrrolidine scaffold but differs in two critical regions:
Sulfonyl Group : The thiophene-2-sulfonyl group in the target compound is replaced with a 2,5-dimethylphenylsulfonyl group. The dimethylphenyl group is more lipophilic and sterically bulky than the thiophene ring, likely reducing aqueous solubility but enhancing membrane permeability .
N-Alkyl Group: The ethyl group in the target is substituted with a cycloheptyl group. The cycloheptyl moiety significantly increases lipophilicity (predicted logP ~3.5 vs.
| Property | Target Compound | Cycloheptyl Analogue |
|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | ~483 g/mol (RN: 896288-35-0) |
| Key Substituents | Thiophene-2-sulfonyl, ethyl | 2,5-Dimethylphenylsulfonyl, cycloheptyl |
| Predicted logP | ~2.0 | ~3.5 |
| Aromatic Interactions | Heteroaromatic (thiophene) | Homocyclic aromatic (dimethylphenyl) |
Thiophene-Containing Derivatives ()
Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () and 1-((1S,2R,4S)-...-2-(thiophen-2-yl)...methanesulfonamide () share thiophene motifs but lack the ethanediamide-pyrrolidine framework. The thiophene-2-sulfonyl group in the target compound may confer greater metabolic stability compared to unsubstituted thiophene derivatives, as sulfonyl groups often block oxidative metabolism .
Inferred Pharmacological Properties
- Solubility : The target compound’s ethyl group and thiophene ring may enhance aqueous solubility relative to the cycloheptyl analogue, favoring oral bioavailability.
- Metabolic Stability : Thiophene rings are prone to oxidation, but the sulfonyl group may mitigate this by sterically shielding reactive sites .
Biological Activity
N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Pyrrolidine moiety : A five-membered ring that contributes to the compound's biological activity.
- Thiophene sulfonyl group : Imparts specific interactions with biological targets.
- Ethanediamide backbone : Provides stability and solubility in various solvents.
The molecular formula is with a molecular weight of approximately 278.36 g/mol. Its solubility varies, being more soluble in organic solvents like ethanol and dimethyl sulfoxide.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Preparation of the pyrrolidine derivative : This may involve the reaction of thiophene sulfonyl chloride with pyrrolidine.
- Formation of the final product : The reaction with ethanediamine under controlled conditions leads to the desired compound.
This compound is believed to exert its biological effects through modulation of specific enzyme activities or receptor interactions. Preliminary studies suggest it may function as an antagonist for certain receptors involved in inflammatory pathways, which could make it a candidate for therapeutic applications in pain management and anti-inflammatory treatments.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, including:
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Sulfonamide | Staphylococcus aureus | High |
| Sulfonamide | Escherichia coli | Moderate |
Anticancer Potential
The compound's structural components suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines. Case studies have shown that similar compounds can inhibit proliferation in leukemia cell lines, indicating a need for further exploration into this area.
Case Studies
- In vitro Studies : A study demonstrated that derivatives of thiophene sulfonamides exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may have similar effects.
- Enzyme Inhibition : Research has highlighted the ability of similar compounds to inhibit key enzymes involved in metabolic pathways, which could be relevant for developing treatments for metabolic disorders.
Q & A
Q. What synthetic strategies are recommended for preparing N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring followed by sulfonylation and amide coupling. A plausible route includes:
- Step 1 : Sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 1-(thiophene-2-sulfonyl)pyrrolidine .
- Step 2 : Alkylation of the pyrrolidine nitrogen with a bromomethyl or chloromethyl intermediate to introduce the N-ethyl group.
- Step 3 : Amide coupling between the ethylenediamine derivative and the sulfonylated pyrrolidine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography or recrystallization to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integration and chemical environment of the pyrrolidine, thiophene, and ethanediamide moieties. Look for characteristic shifts (e.g., sulfonyl group at ~3.5–4.0 ppm in -NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing (if crystalline) .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Test in DMSO, water, and common organic solvents (e.g., THF, acetonitrile) using UV-Vis or HPLC. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Perform accelerated stability studies under varying pH (2–10), temperature (4°C–40°C), and light exposure. Use LC-MS to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog Synthesis : Modify the pyrrolidine ring (e.g., substituents at C2/C3), thiophene sulfonyl group, or ethanediamide linker. Compare bioactivity using standardized assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Validate with mutagenesis studies .
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features with activity. Address outliers by revisiting synthetic purity or assay conditions .
Q. What experimental approaches resolve contradictions in biological activity data?
- Assay Reprodubility : Validate results across multiple cell lines or enzymatic systems (e.g., recombinant vs. native proteins).
- Mechanistic Studies : Employ techniques like surface plasmon resonance (SPR) to measure binding kinetics or fluorescence polarization for competitive binding .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that may influence observed activity .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized?
- In Vitro ADME : Assess metabolic stability in liver microsomes, plasma protein binding, and membrane permeability (Caco-2 assay).
- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. Monitor release kinetics in simulated biological fluids .
Q. What are the challenges in scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
